2,2',3,3',4,4',5,5'-Octachloro-1,1'-biphenyl-13C12

描述

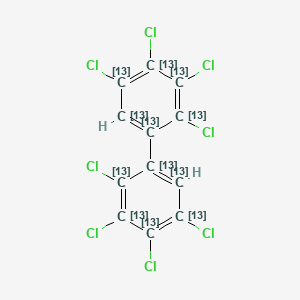

The compound 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a highly chlorinated, isotopically labeled bicyclic aromatic hydrocarbon. Its structure comprises two fused cyclohexa-1,3,5-triene rings, each fully substituted with chlorine atoms and uniformly labeled with carbon-13 isotopes (13C6). Key features include:

- Molecular formula: C12Cl8^13C12 (inferred).

- Chlorination pattern: Each cyclohexatriene ring bears four chlorine atoms (positions 1–4 on the primary ring and 3–6 on the substituent ring), totaling eight chlorine atoms.

- Isotopic labeling: Both rings incorporate six 13C atoms, enhancing its utility in tracer studies, environmental fate analysis, or metabolic research .

属性

分子式 |

C12H2Cl8 |

|---|---|

分子量 |

441.7 g/mol |

IUPAC 名称 |

1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI 键 |

DTMRKGRREZAYAP-WCGVKTIYSA-N |

手性 SMILES |

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)[13C]2=[13CH][13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl |

规范 SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

The synthesis of 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves multiple steps. One common method involves the chlorination of benzene derivatives under controlled conditions. The reaction typically requires the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The isotopically labeled carbon atoms make it useful in tracing studies and metabolic research.

Medicine: It can be used in the development of pharmaceuticals and in drug metabolism studies.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The isotopically labeled carbon atoms enable researchers to track the compound’s behavior in complex systems, providing valuable insights into reaction mechanisms and pathways .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings:

Chlorination and Stability: The target compound’s eight chlorine atoms exceed the chlorination of tecnazene (4 Cl) and tetrasul (4 Cl), aligning more closely with octachlor epoxide (8 Cl).

Functional Groups and Reactivity: Tecnazene’s nitro group (-NO2) and tetrasul’s thioether (-S-) substituent introduce sites for metabolic degradation or photochemical reactions, whereas the target compound’s pure chlorination may limit such pathways .

Isotopic Labeling :

- The 13C6 labeling in the target compound distinguishes it from all listed analogs. This feature enables precise tracking in environmental or biological systems—a critical advantage for studying degradation kinetics or metabolic routes.

Toxicity and Applications: While octachlor epoxide and tetrasul are linked to pesticidal activity, the target compound’s isotopic labeling suggests specialized research applications rather than direct pesticidal use. Chlorinated hydrocarbons like 1,2,3-trichloropropane () exhibit neurotoxic and carcinogenic properties, implying that the target compound’s high chlorination may necessitate similar toxicity evaluations .

Research Implications and Data Gaps

- Environmental Behavior : The compound’s persistence in soil and water systems could mirror trends observed in octachlor epoxide, which resists biodegradation due to steric hindrance from chlorine atoms .

- Analytical Utility: Isotopic labeling allows differentiation from non-labeled analogs in mass spectrometry, aiding in quantifying environmental residues or metabolic byproducts.

- Synthesis Challenges : Producing uniformly 13C-labeled chlorinated aromatics requires costly precursors and specialized protocols, limiting widespread use.

生物活性

The compound 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a highly chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C12H2Cl8

- Molecular Weight : 407.76 g/mol

- Chlorination : The presence of multiple chlorine atoms enhances its reactivity and potential biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The chlorinated structure allows for:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and metabolic processes.

Enzyme Inhibition Studies

Research indicates that similar chlorinated compounds exhibit significant inhibitory effects on AChE and BChE. For instance:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound A | 157.31 | 46.42 |

| Compound B | 120.00 | 40.00 |

This suggests that the tetrachloro compound could have comparable or enhanced inhibitory effects due to its complex structure.

Toxicity Assessments

Studies have assessed the toxicity of chlorinated compounds on various organisms. For example:

- Daphnia magna : Exposure to high concentrations resulted in significant mortality rates.

| Concentration (μg/L) | Mortality (%) |

|---|---|

| 100 | 33 |

| 200 | 50 |

These findings indicate that the compound may pose risks to aquatic life.

Case Study 1: Neurotoxic Effects

A study conducted on the neurotoxic effects of related chlorinated compounds showed that exposure led to impaired motor function in animal models. The tetrachloro compound's structural similarity suggests it may exhibit similar neurotoxic properties.

Case Study 2: Environmental Impact

Research on the environmental persistence of chlorinated compounds indicates that they can bioaccumulate in aquatic systems. This raises concerns regarding their long-term ecological impact and potential biomagnification in food webs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。